N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallographic analysis provides fundamental insights into the solid-state structure and intermolecular packing arrangements of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide. While specific crystallographic data for this exact compound was not available in the search results, related boronic ester compounds demonstrate characteristic structural features that can inform our understanding. The crystallographic analysis of bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reveals important structural parameters for similar dioxaborolane-containing compounds. This related structure exhibits triclinic symmetry with space group P1̅, demonstrating unit cell parameters of a = 12.8189(8) Å, b = 13.4808(9) Å, c = 14.1592(12) Å, with angles α = 110.394(3)°, β = 90.170(1)°, and γ = 115.623(3)°.
The crystal structure determination of related compounds provides insights into the expected geometric arrangements of the dioxaborolane ring system. In the tetramethyl-1,3,2-dioxaborolane moiety, the boron atom typically adopts a trigonal planar geometry when considering the three primary bonding interactions, with the dioxaborolane ring maintaining a five-membered cyclic structure. The crystallographic data for similar compounds indicate that the boron-oxygen bond lengths in the dioxaborolane ring system typically range from 1.35 to 1.40 Å, while the carbon-carbon bond lengths within the pinacol framework maintain standard sp3 hybridized distances of approximately 1.54 Å.
Intermolecular interactions within the crystal lattice of sulfonamide-containing compounds have been extensively studied through X-ray diffraction analysis. The crystal structure analysis of cyclosulfamuron, a related sulfonamide compound, demonstrates the importance of hydrogen bonding networks in stabilizing the solid-state structure. The dihedral angles between aromatic ring systems provide crucial information about conformational preferences, with observed angles between the central benzene ring and other aromatic systems ranging from 75.32° to 88.79°. These structural parameters suggest that similar dihedral relationships would be expected in this compound, particularly between the phenyl ring bearing the boronic ester group and the cyclopropyl moiety.
The crystallographic analysis reveals that hydrogen bonding patterns play a crucial role in determining the overall crystal packing arrangements. In related sulfonamide structures, N-H···O and C-H···O hydrogen bonds form closed S(6) ring systems that contribute to molecular stability. Additionally, weak π-π interactions between aromatic systems with centroid-centroid distances of 3.6175 Å and 3.7068 Å create three-dimensional network structures within the crystal lattice. These intermolecular interactions would be expected to influence the crystal packing of this compound, particularly given the presence of both aromatic and hydrogen bonding functionalities.
| Structural Parameter | Typical Range | Reference Compound |
|---|---|---|
| B-O Bond Length | 1.35-1.40 Å | Dioxaborolane derivatives |
| Dihedral Angles | 75.32-88.79° | Cyclosulfamuron |
| π-π Distances | 3.6175-3.7068 Å | Sulfonamide crystals |
| Unit Cell Volume | 1900-2100 ų | Related boronic esters |
Properties
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-11-10-12(17-21-15(2,3)16(4,5)22-17)6-9-14(11)18-23(19,20)13-7-8-13/h6,9-10,13,18H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWCJCHTVDIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolan group. Its molecular formula is , with a molecular weight of approximately 357.28 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The boron-containing dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles, which may enhance the selectivity and potency of the compound against target proteins.
Biological Activity
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the inhibition of key signaling pathways that promote cell proliferation and survival.
Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to cancer progression. For instance, it may inhibit proteases that are crucial for tumor metastasis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Interaction
Another study focused on the interaction between the compound and matrix metalloproteinases (MMPs), which play a role in cancer metastasis. The findings revealed that this compound significantly inhibited MMP activity, thereby reducing invasive potential in vitro.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it possesses a sulfonamide functional group, which is known for its diverse biological activities. The presence of the dioxaborolane moiety enhances its chemical reactivity and solubility, making it a valuable candidate for drug development.
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that compounds similar to N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide exhibit significant antitumor properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes the antitumor activity of related compounds:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that this class of compounds could be explored further for their therapeutic applications in oncology.
Enzyme Inhibition : The sulfonamide group is well-known for its ability to inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes. Compounds with similar structures have been shown to modulate enzyme activity effectively, presenting opportunities for the development of enzyme inhibitors targeting specific pathways in diseases such as glaucoma and cancer.
Neuroprotective Effects
Research into related compounds has demonstrated neuroprotective effects attributed to the structural features of sulfonamides. For example, derivatives have shown efficacy in protecting dopaminergic neurons from neurotoxic agents in models of Parkinson's disease. This suggests that this compound may serve as a lead compound for developing neuroprotective agents.
Cardiovascular Applications
A notable study evaluated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain sulfonamide derivatives could significantly decrease perfusion pressure compared to controls, suggesting potential mechanisms for cardiovascular modulation:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (e.g., 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |
These findings highlight the cardiovascular implications of sulfonamide derivatives and their potential use in treating cardiovascular diseases.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several interactions with biological targets:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Dioxaborolane Core | Improves chemical reactivity |
| Cyclopropyl Moiety | May influence receptor binding affinity |
Understanding these interactions is crucial for optimizing the compound's efficacy in various therapeutic contexts.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide?
The synthesis typically involves two key steps: (i) introduction of the tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling precursors and (ii) sulfonamide formation. For boronate ester installation, aryl halides (e.g., bromides) are reacted with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in inert solvents like THF or dioxane at 80–100°C . The sulfonamide group is introduced via nucleophilic substitution, where cyclopropanesulfonamide reacts with an activated aryl intermediate (e.g., nitro or halogen-substituted precursors). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for structural homogeneity.
Advanced: How can reaction conditions be optimized to improve yield and selectivity during boronate ester formation?
Optimization requires systematic variation of:
- Catalyst systems : Testing Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency.
- Solvent polarity : Dioxane or DMF may improve solubility of aromatic intermediates compared to THF.
- Temperature ramping : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
- Protecting groups : Temporary protection of the sulfonamide nitrogen with Boc groups prevents undesired coordination with Pd catalysts . Kinetic monitoring via LC-MS or in situ IR spectroscopy helps identify intermediates and adjust stoichiometry.
Basic: What analytical techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the boronate ester geometry and cyclopropane ring .
- Multinuclear NMR : ¹¹B NMR (δ ~30 ppm for dioxaborolane) and ¹H/¹³C NMR (cyclopropane protons at δ 0.8–1.5 ppm) are essential .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., ESI+ or MALDI-TOF) validates molecular formula.
Advanced: How should researchers address discrepancies between computational predictions and experimental structural data?
Discrepancies (e.g., bond length variations in the cyclopropane ring) require:
- Validation of computational parameters : Re-optimize density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with solvent effects included.
- Alternative refinement strategies : In X-ray data, test different SHELXL restraints for strained cyclopropane geometries .
- Dynamic analysis : Molecular dynamics (MD) simulations (e.g., AMBER) can assess conformational flexibility under experimental conditions.
Basic: What role does the sulfonamide group play in modulating the compound’s reactivity?
The sulfonamide acts as an electron-withdrawing group, polarizing the aryl ring and stabilizing intermediates in cross-coupling reactions. Its rigidity influences steric interactions, as shown in crystallographic studies of analogous sulfonamides (e.g., bond angle distortions in the aryl-boronate system) . Protonation/deprotonation studies (pH titration) can further elucidate its acid-base behavior in catalytic environments.
Advanced: What strategies are effective in designing analogs with enhanced stability of the dioxaborolane moiety?
- Steric shielding : Introduce bulky substituents (e.g., 2-methyl group in the aryl ring) to protect the boronate from hydrolysis .
- Coordination studies : Evaluate Lewis acid-base interactions with additives (e.g., KF) to stabilize the boron center.
- Degradation kinetics : Monitor boronate stability via ¹¹B NMR in protic solvents (e.g., D₂O/THF mixtures) to identify decomposition pathways.
Basic: How can researchers assess the thermal stability of this compound?
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C, 10°C/min in N₂).
- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.
- Crystallinity correlation : Compare melting points (DSC) with powder XRD patterns to assess polymorphic stability .
Advanced: What computational approaches are suitable for predicting biological interactions of this compound?
- Docking studies : Use AutoDock Vina with protein targets (e.g., proteases or kinases) to model binding poses.
- ADMET profiling : Predict pharmacokinetics via SwissADME (e.g., logP, bioavailability) and toxicity endpoints (ProTox-II).
- QM/MM hybrid models : Combine DFT for ligand geometry with molecular mechanics for protein-ligand interactions.
Basic: How should crystallographic data be processed to resolve disorder in the tetramethyl-1,3,2-dioxaborolane group?
- SHELXD refinement : Apply "PART" instructions to model partial occupancy of methyl groups.
- Twinned data handling : Use TWINABS for scaling and HKLF 5 format in SHELXL to address crystal twinning .
- Hydrogen placement : Constrain CH₃ groups using AFIX 137 or similar commands.
Advanced: What mechanistic insights can be gained from studying catalytic cycles involving this compound?
- In situ spectroscopy : Monitor Pd-catalyzed cross-coupling via XAS (X-ray absorption spectroscopy) to track oxidation states.
- Isotopic labeling : Use ¹⁰B/¹¹B isotopic substitution to trace boronate transfer pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
